![molecular formula C18H27N5O2 B2791615 3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-03-8](/img/structure/B2791615.png)
3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It’s a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring is a key structural feature, and the compound also contains hexyl, isopropyl, and methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole compounds are known to participate in a wide range of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole compounds are generally soluble in water and other polar solvents .作用机制
The mechanism of action of 3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood. However, it is believed to act as a competitive inhibitor of adenosine receptors. It has also been shown to inhibit the activity of various enzymes, including DNA polymerase, reverse transcriptase, and protein kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have both stimulatory and inhibitory effects on various biological processes, depending on the concentration and context of its use. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
实验室实验的优点和局限性
One of the major advantages of using 3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments is its unique chemical structure, which allows it to interact with various biological molecules in a specific and selective manner. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the study of 3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One of the most promising areas of research is the development of new derivatives of this compound that have improved selectivity and efficacy. Another area of research is the study of the role of this compound in the regulation of immune function and inflammation. Finally, the use of this compound in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders, is an exciting area of future research.
合成方法
The synthesis of 3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,6-diaminopurine with hexyl isocyanate and isopropyl chloroformate in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
科学研究应用
3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications. It is commonly used as a tool for studying the function of various biological processes, including DNA replication, transcription, and translation. It is also used in the study of cell signaling pathways, protein-protein interactions, and enzyme kinetics.
属性
IUPAC Name |
2-hexyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-6-7-8-9-10-21-16(24)14-15(20(5)18(21)25)19-17-22(14)11-13(4)23(17)12(2)3/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBNIRMDYHXKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


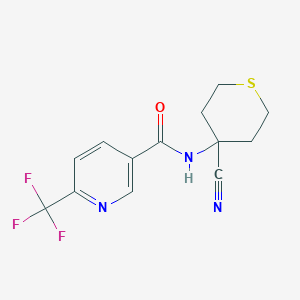

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)
![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)

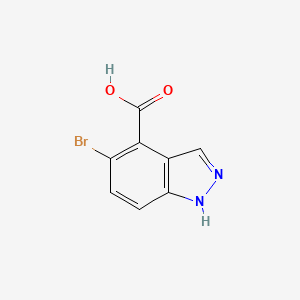
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)

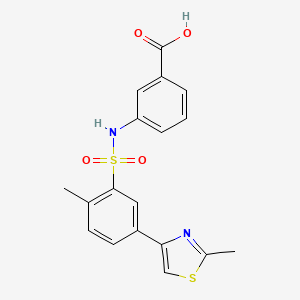
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
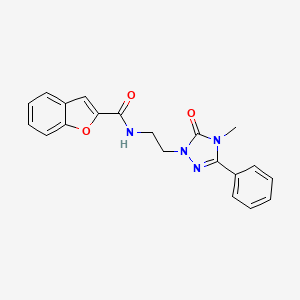
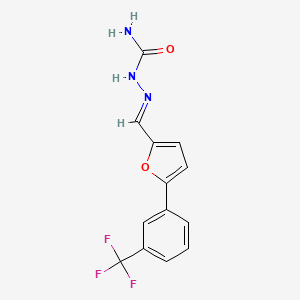
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)